molecular formula C18H27N3S2 B11625783 2-(Heptylsulfanyl)-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

2-(Heptylsulfanyl)-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B11625783
M. Wt: 349.6 g/mol
InChI Key: KYGCZRKUGJCQNC-UHFFFAOYSA-N
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Description

  • 2-(Heptylsulfanyl)-5-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound with a fused heterocyclic structure.
  • Its chemical formula is C₁₈H₂₆N₂S₂, and it contains a benzothiophene ring fused with a pyrimidine ring.
  • The compound’s systematic name reflects its substituents: a heptyl group (7 carbon alkyl chain) and a sulfanyl (thiol) group attached to the benzothiophene ring.
  • It exhibits interesting biological properties, making it a subject of scientific investigation.
  • Preparation Methods

    • Synthetic Routes : The synthesis of this compound involves multi-step reactions. One common approach is the condensation of appropriate precursors, followed by cyclization.
    • Reaction Conditions : Specific conditions vary, but typical steps include thiolation, cyclization, and subsequent functionalization.
    • Industrial Production : While not widely produced industrially, research efforts focus on scalable and efficient synthetic routes.
  • Chemical Reactions Analysis

    • Reactions : It can undergo various reactions, including oxidation, reduction, and substitution.
    • Common Reagents and Conditions :
      • Oxidation : Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
      • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
      • Substitution : Nucleophilic substitution using strong bases or nucleophiles.
    • Major Products : These reactions yield derivatives with modified functional groups, affecting their biological activity.
  • Scientific Research Applications

    • Chemistry : Investigated for its reactivity, stability, and potential as a building block in organic synthesis.
    • Biology : Studied for interactions with enzymes, receptors, and cellular pathways.
    • Medicine : Potential as a drug candidate due to its cytotoxicity against cancer cell lines (e.g., MCF-7, HCT-116, HepG-2).
    • Industry : Limited applications, but its unique structure may inspire novel materials or catalysts.
  • Mechanism of Action

    • Targets : Likely interacts with cellular proteins, possibly modulating kinase pathways.
    • Pathways : Further research needed to elucidate specific mechanisms.
  • Comparison with Similar Compounds

    • Uniqueness : Its heptylsulfanyl substituent sets it apart from related compounds.
    • Similar Compounds : Other benzothiophene-based molecules, such as thienopyrimidines or benzothiazoles.

    Properties

    Molecular Formula

    C18H27N3S2

    Molecular Weight

    349.6 g/mol

    IUPAC Name

    2-heptylsulfanyl-5-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

    InChI

    InChI=1S/C18H27N3S2/c1-3-4-5-6-7-11-22-18-20-16(19)15-14-12(2)9-8-10-13(14)23-17(15)21-18/h12H,3-11H2,1-2H3,(H2,19,20,21)

    InChI Key

    KYGCZRKUGJCQNC-UHFFFAOYSA-N

    Canonical SMILES

    CCCCCCCSC1=NC(=C2C3=C(CCCC3C)SC2=N1)N

    Origin of Product

    United States

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